Chrysin-7beta-monoglucoside
Description
Chrysin-7beta-monoglucoside (CAS: 31025-53-3) is a flavonoid glucoside derived from chrysin (5,7-dihydroxyflavone) through beta-glycosidic linkage at the 7-hydroxy position. It is a natural compound identified in herbal formulations such as the CFDT decoction, where it is present at a concentration of 0.74 mg/g . The glucosidation of chrysin enhances its solubility and bioavailability compared to the aglycone form.
Properties
CAS No. |
31025-53-3 |
|---|---|
Molecular Formula |
C21H20O9 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-8,16,18-23,25-27H,9H2/t16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
PIJHQWMTZXDYER-QNDFHXLGSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Other CAS No. |
31025-53-3 |
Synonyms |
Chrysin-7-glucoside; Chrysin 7-O-β-D-glucopyranoside; 7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one; 5,7-Dihydroxyflavone 7-O-glucopyranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Structural Data of 7-O-Glucosides
*Molecular formulas inferred from aglycone and glucose moieties.
Key Observations:
Aglycone Diversity: this compound features a simple flavone backbone (chrysin), whereas calycosin glucoside is an isoflavone with a methoxy group, and diosmetin glucoside contains additional hydroxyl and methoxy substitutions. These structural differences influence receptor binding and metabolic stability. The methylated derivative (8-O-Methylretusin-7-glucoside) demonstrates how alkyl modifications can alter hydrophobicity and target specificity.
Natural Abundance: this compound is less abundant (0.74 mg/g) in the CFDT decoction compared to other glucosides like liquiritin (99.97 mg/g) or hesperetin (96.28 mg/g) , suggesting variations in biosynthesis or extraction efficiency.
Research Applications: Calycosin 7-glucoside is widely utilized as a reference material in pharmacological studies , whereas apigenin 7-glucoside is a model compound for investigating glycosylation’s impact on flavonoid bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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